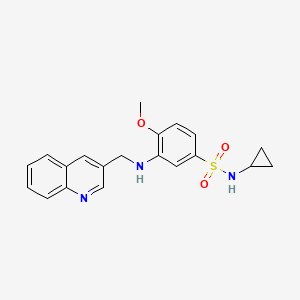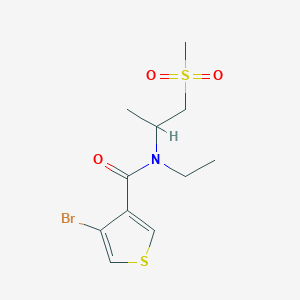
N-cyclopropyl-4-methoxy-3-(quinolin-3-ylmethylamino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-methoxy-3-(quinolin-3-ylmethylamino)benzenesulfonamide: is a complex organic compound that features a quinoline moiety, a cyclopropyl group, and a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-methoxy-3-(quinolin-3-ylmethylamino)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline derivative. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug development, particularly as an anti-cancer or anti-inflammatory agent.
- Studied for its pharmacokinetic properties and bioavailability.
Industry:
- Used in the development of new materials with specific chemical properties.
- Potential applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methoxy-3-(quinolin-3-ylmethylamino)benzenesulfonamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially inhibiting DNA replication and transcription. The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the natural substrate.
Comparison with Similar Compounds
- N-cyclopropyl-4-methoxy-3-(quinolin-3-ylmethylamino)benzenesulfonamide
- N-allyl-4-methylbenzenesulfonamide
- N-cyclopropyl-4-methoxybenzenesulfonamide
Uniqueness:
- The presence of the quinoline moiety distinguishes it from other benzenesulfonamide derivatives.
- The cyclopropyl group adds to its structural complexity and potential reactivity.
- The combination of these functional groups makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-cyclopropyl-4-methoxy-3-(quinolin-3-ylmethylamino)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-26-20-9-8-17(27(24,25)23-16-6-7-16)11-19(20)22-13-14-10-15-4-2-3-5-18(15)21-12-14/h2-5,8-12,16,22-23H,6-7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSQCUNGTLLSJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)NCC3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7057337.png)
![N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide](/img/structure/B7057339.png)
![N-[4-(2,5-dimethyl-1-propylpyrrol-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7057364.png)
![4-chloro-N-[2-(2,5-dichloroanilino)-2-oxoethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7057370.png)
![2-Fluoro-3-[[2-(morpholine-4-carbonyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7057376.png)

![N-[1-(2-cyanoethyl)-5-methylpyrazol-3-yl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7057380.png)
![2-[2-(3-hydroxypropyl)-2-methylpyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7057381.png)
![1-(3,4-dihydro-2H-chromen-3-yl)-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7057386.png)
![7-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B7057394.png)
![4-[(1-Propan-2-ylpyrazol-4-yl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B7057410.png)
![[4-[(3-Hydroxy-6-methylpyridin-2-yl)methylamino]phenyl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7057412.png)
![N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-2,5-dimethyl-1,3-oxazole-4-carboxamide](/img/structure/B7057424.png)
![4-tert-butyl-N-[2-[(4,4-dimethyl-2-oxooxolan-3-yl)amino]-2-oxoethyl]benzamide](/img/structure/B7057426.png)
